5-(Cyclohexyloxy)-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexyloxy)-2-iodophenol: is an organic compound characterized by the presence of a cyclohexyloxy group attached to the phenol ring, along with an iodine atom at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-iodophenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Iodination: The phenol undergoes iodination to introduce the iodine atom at the ortho position. This can be achieved using iodine (I2) and a suitable oxidizing agent such as sodium iodide (NaI) in the presence of an acid catalyst.
Etherification: The iodinated phenol is then subjected to etherification with cyclohexanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the cyclohexyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)-2-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Deiodinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
5-(Cyclohexyloxy)-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyloxy)-2-iodophenol: Similar structure but with the cyclohexyloxy group at the para position.
5-(Cyclohexyloxy)-2-bromophenol: Similar structure but with a bromine atom instead of iodine.
5-(Cyclohexyloxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-(Cyclohexyloxy)-2-iodophenol is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, making it distinct from its bromine and chlorine analogs. This uniqueness can be leveraged in designing molecules with specific properties and activities.
Properties
Molecular Formula |
C12H15IO2 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-iodophenol |
InChI |
InChI=1S/C12H15IO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
FHJTWXJSEPXNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.